Cas no 1002073-01-9 (2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate)
![2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate structure](https://it.kuujia.com/scimg/cas/1002073-01-9x500.png)
1002073-01-9 structure
Nome del prodotto:2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate
2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1002073-01-9
- [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate
- EN300-26686679
- Z19098464
- [(1-CYANOCYCLOPENTYL)CARBAMOYL]METHYL 2-[(4-CHLOROPHENYL)METHOXY]BENZOATE
- AKOS007952404
- 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate
-
- Inchi: 1S/C22H21ClN2O4/c23-17-9-7-16(8-10-17)13-28-19-6-2-1-5-18(19)21(27)29-14-20(26)25-22(15-24)11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,25,26)
- Chiave InChI: OFLUYPMRDWCGHV-UHFFFAOYSA-N
- Sorrisi: C(OCC(NC1(C#N)CCCC1)=O)(=O)C1=CC=CC=C1OCC1=CC=C(Cl)C=C1
Proprietà calcolate
- Massa esatta: 412.1189848g/mol
- Massa monoisotopica: 412.1189848g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 29
- Conta legami ruotabili: 8
- Complessità: 618
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 88.4Ų
Proprietà sperimentali
- Densità: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 673.2±55.0 °C(Predicted)
- pka: 10.69±0.20(Predicted)
2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686679-0.05g |
[(1-cyanocyclopentyl)carbamoyl]methyl 2-[(4-chlorophenyl)methoxy]benzoate |
1002073-01-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate Letteratura correlata
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
1002073-01-9 (2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate) Prodotti correlati
- 1795492-17-9(N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}pyridine-4-carboxamide)
- 895651-18-0(N-(4-fluorophenyl)-2-{4-oxo-3-4-(propan-2-yl)benzenesulfonyl-1,4-dihydroquinolin-1-yl}acetamide)
- 1538271-03-2(methyl({2-5-(trifluoromethyl)furan-2-ylethyl})amine)
- 1226878-40-5(4-Pyridinol, 5-iodo-2-methyl-)
- 15407-92-8(2-2-(2-Hydroxyphenyl)ethenyl-1-methylpyridin-1-ium Iodide)
- 1261528-55-5(6-(Chloromethyl)naphthalen-2-amine)
- 2228817-54-5(1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclobutane-1-carbonitrile)
- 1423026-12-3(methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate)
- 2228455-74-9(1,3-dibromo-2-(but-3-yn-2-yl)benzene)
- 1155592-25-8(ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
